molecular formula C6H7BrN2O B13634207 5-Amino-3-bromo-4-methylpyridin-2(1H)-one

5-Amino-3-bromo-4-methylpyridin-2(1H)-one

Cat. No.: B13634207
M. Wt: 203.04 g/mol
InChI Key: PIJSPJOTJCTEST-UHFFFAOYSA-N
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Description

5-amino-3-bromo-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that belongs to the pyridinone family This compound is characterized by the presence of an amino group at the 5-position, a bromine atom at the 3-position, and a methyl group at the 4-position on the pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-bromo-4-methyl-1,2-dihydropyridin-2-one can be achieved through several synthetic routes. One common method involves the bromination of 4-methyl-1,2-dihydropyridin-2-one followed by the introduction of an amino group at the 5-position. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The amino group can be introduced through nucleophilic substitution reactions using ammonia or an amine source .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-amino-3-bromo-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridinones, which can be further functionalized for specific applications .

Scientific Research Applications

5-amino-3-bromo-4-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-3-bromo-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino group at the 5-position can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-3-bromo-6-methyl-1,2-dihydropyridin-2-one hydrochloride
  • 5-amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one

Uniqueness

5-amino-3-bromo-4-methyl-1,2-dihydropyridin-2-one is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

5-amino-3-bromo-4-methyl-1H-pyridin-2-one

InChI

InChI=1S/C6H7BrN2O/c1-3-4(8)2-9-6(10)5(3)7/h2H,8H2,1H3,(H,9,10)

InChI Key

PIJSPJOTJCTEST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC=C1N)Br

Origin of Product

United States

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